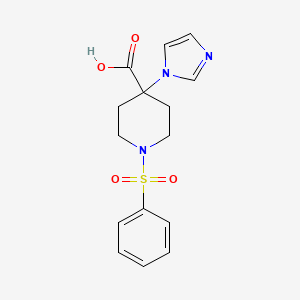
4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid, also known as PIPSOX, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. PIPSOX is a piperidine derivative that contains an imidazole ring and a phenylsulfonyl group, making it a unique chemical structure with promising properties. In
Wirkmechanismus
The mechanism of action of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in many types of cancer cells and plays a crucial role in the growth and survival of these cells. By inhibiting CAIX, 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid disrupts the pH balance of cancer cells, leading to their death. 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid also inhibits the activity of the enzyme acetylcholinesterase (AChE), which is involved in the breakdown of the neurotransmitter acetylcholine. This inhibition leads to an increase in acetylcholine levels, which can improve cognitive function.
Biochemical and Physiological Effects:
4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been shown to have several biochemical and physiological effects. In addition to its inhibition of CAIX and AChE, 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been shown to inhibit the activity of the enzyme carbonic anhydrase XII (CAXII), which is also overexpressed in cancer cells. 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has also been shown to have anti-inflammatory effects by inhibiting the production of inflammatory cytokines. Additionally, 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid is its unique chemical structure, which gives it potential therapeutic properties not found in other compounds. 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid is also relatively easy to synthesize, making it readily available for laboratory experiments. However, one limitation of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand the safety and efficacy of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid in humans.
Zukünftige Richtungen
There are several future directions for research on 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid. One area of interest is the development of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid derivatives with improved solubility and pharmacokinetic properties. Another direction is the investigation of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid as a potential treatment for other types of cancer, as well as other diseases such as diabetes and cardiovascular disease. Additionally, more research is needed to understand the mechanism of action of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid and its potential side effects. Overall, 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid shows promise as a potential therapeutic agent for a variety of diseases, and further research is warranted to fully explore its potential.
Synthesemethoden
The synthesis of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid involves a multi-step process that starts with the reaction of piperidine with 4-chlorobutyric acid to form 4-piperidylbutyric acid. This intermediate product is then reacted with 1H-imidazole-1-carboxaldehyde in the presence of a catalyst to yield 4-(1H-imidazol-1-yl)-1-piperidylbutyric acid. Finally, the phenylsulfonyl group is introduced through a reaction with phenylsulfonyl chloride in the presence of a base, resulting in the formation of 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid.
Wissenschaftliche Forschungsanwendungen
4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been studied for its potential therapeutic applications in various fields of medicine. One of the most promising areas of research is in the treatment of cancer. Studies have shown that 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis, or programmed cell death. 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, 4-(1H-imidazol-1-yl)-1-(phenylsulfonyl)piperidine-4-carboxylic acid has been studied for its potential use in treating neurological disorders such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
IUPAC Name |
1-(benzenesulfonyl)-4-imidazol-1-ylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O4S/c19-14(20)15(17-11-8-16-12-17)6-9-18(10-7-15)23(21,22)13-4-2-1-3-5-13/h1-5,8,11-12H,6-7,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZVJNHQLAVWEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1(C(=O)O)N2C=CN=C2)S(=O)(=O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-chloro-N-{4-[(2-oxo-1-imidazolidinyl)carbonyl]phenyl}benzamide](/img/structure/B5331259.png)
![3-{3-[2-(allylthio)-1H-benzimidazol-1-yl]-3-oxopropyl}-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5331261.png)
![N-[2-(4-ethylmorpholin-2-yl)ethyl]-N'-(2-methoxy-5-methylphenyl)urea](/img/structure/B5331263.png)
![N-[2-(4-morpholinyl)ethyl]-3-phenyl-2-propyn-1-amine dihydrochloride](/img/structure/B5331270.png)
![N-[(4-isopropyl-4H-1,2,4-triazol-3-yl)methyl]-N-methyl-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5331279.png)
![2,3-dimethoxy-N-[1-(tetrahydro-2-furanyl)ethyl]benzamide](/img/structure/B5331295.png)
![(2R,3S)-3-amino-4-[3-(1-naphthyl)-6,7-dihydroisoxazolo[4,5-c]pyridin-5(4H)-yl]-4-oxobutan-2-ol](/img/structure/B5331298.png)



![N-benzyl-N'-[(2-pyrazin-2-yl-1,3-thiazol-4-yl)methyl]sulfamide](/img/structure/B5331336.png)
![N-(3-fluorophenyl)-4-{6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}-1-piperazinecarboxamide](/img/structure/B5331340.png)
![N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-3-methoxypyridine-2-carboxamide](/img/structure/B5331348.png)
![N-benzyl-2-[4-(2-methoxyphenyl)-1-piperazinyl]acetamide](/img/structure/B5331354.png)